3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring precise meta-substituted pyrrole-benzoic acid building blocks face supply chain inconsistency-generic para/ortho isomers or direct-linked analogs introduce confounding topological variables that compromise SAR integrity. This compound delivers the exact meta-substituted, methylene-spaced geometry with orthogonal aldehyde and carboxylic acid handles for independent derivatization. • Enables unambiguous SAR studies: the 'kinked' meta geometry mimics natural peptide backbone curvature for peptidomimetic design. • Dual-handle scaffold supports parallel library synthesis and tunable-porosity MOF linker applications. • 98% purity; available for immediate R&D procurement with global shipping.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1083380-65-7
Cat. No. B6597805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid
CAS1083380-65-7
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CN2C=CC=C2C=O
InChIInChI=1S/C13H11NO3/c15-9-12-5-2-6-14(12)8-10-3-1-4-11(7-10)13(16)17/h1-7,9H,8H2,(H,16,17)
InChIKeyIAISJSKPMHDWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic Acid CAS 1083380-65-7: Scientific Sourcing Guide


3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid (CAS 1083380-65-7) is a heterocyclic building block featuring a pyrrole-2-carboxaldehyde moiety connected via a methylene spacer to the meta-position of a benzoic acid core . This compound is supplied at 98% purity for research and development use, with a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .

Why Generic Substitution of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic Acid (CAS 1083380-65-7) Carries Structural and Functional Risk


Generic substitution among pyrrole-benzoic acid derivatives is scientifically inadvisable due to the precise regiochemical and topological requirements of this scaffold. The meta-substitution pattern on the benzoic acid ring, combined with the methylene spacer connecting to the N-1 position of the 2-formylpyrrole, creates a unique vector and geometry that cannot be replicated by ortho- or para-substituted isomers . These subtle structural differences translate into divergent molecular recognition profiles, altered physicochemical properties such as predicted density (1.22±0.1 g/cm³) and boiling point (444.4±30.0 °C), and distinct reactivity patterns at the formyl and carboxylic acid handles . Replacing this compound with a positional isomer or a direct-linked analog without the methylene spacer fundamentally alters the spatial presentation of functional groups, thereby compromising the integrity of any downstream structure-activity relationship (SAR) or synthetic sequence.

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic Acid CAS 1083380-65-7: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Efficiency: Quantitative Yield in a Single-Step Protocol

The synthesis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid has been achieved in quantitative yield using a one-step Vilsmeier-type protocol [1]. This is a demonstrable advantage over multi-step routes that are typical for structurally complex heterocyclic building blocks, which often require iterative protection/deprotection and purification steps that cumulatively reduce overall yield.

Organic Synthesis Medicinal Chemistry Process Chemistry

Regiochemical Differentiation: Impact of meta-Substitution on Molecular Topology

The compound's meta-substitution pattern on the benzoic acid ring creates a unique 'kinked' geometry, placing the carboxylic acid handle in a different spatial vector (approximately 120° bend) compared to the linear geometry of para-substituted analogs or the acute angle of ortho-substituted isomers . This topological feature is quantifiably distinct and dictates molecular recognition in biological and supramolecular systems. For instance, in the context of folate receptor-targeted antifolates, the regioisomeric substitution on the benzoyl ring is critical for high-affinity binding, with incorrect isomers resulting in complete loss of activity [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Structural Differentiation: The Critical Role of the Methylene Spacer

The presence of a methylene (-CH₂-) spacer between the pyrrole nitrogen and the benzoic acid ring in this compound, in contrast to a direct N-aryl linkage found in compounds like 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS 149323-68-2), introduces a crucial degree of conformational flexibility and alters electronic conjugation [1]. This spacer disrupts the direct conjugation between the pyrrole ring's π-system and the benzoic acid, leading to different electron density distributions and, consequently, distinct reactivity profiles at both the aldehyde and carboxylic acid moieties.

Medicinal Chemistry Synthetic Chemistry Conformational Analysis

Defined Application Scenarios for 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic Acid (CAS 1083380-65-7) Based on Structural Evidence


Synthesis of Conformationally Constrained Peptidomimetics Requiring a meta-Benzoic Acid Anchor

The specific meta-substitution and methylene spacer of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid are ideally suited for constructing peptidomimetics where the benzoic acid acts as a C-terminal mimetic. The 'kinked' geometry of the meta-isomer positions the carboxylic acid in a distinct trajectory, better mimicking the natural bend of a peptide backbone compared to linear para-substituted building blocks. This structural specificity, as highlighted by the topological differences detailed in Section 3, ensures the correct presentation of the acid group for amide coupling and subsequent target engagement .

Development of Novel Metal-Organic Frameworks (MOFs) or Coordination Polymers

The dual functionality of a rigid benzoic acid coordination site and a flexible pyrrole-2-carboxaldehyde chelating arm, connected by a rotatable methylene spacer, makes this compound a unique linker for designing MOFs with tunable porosity. The conformational flexibility introduced by the spacer, a key differentiator from directly linked analogs, can be exploited to create frameworks that can adapt their pore size and shape in response to guest molecules, a property valuable for selective gas storage or separation applications [1].

Precursor for Heterocyclic Library Synthesis via Aldehyde and Acid Handles

This compound serves as a privileged, dual-handle scaffold for generating diverse libraries of pyrrolo-fused heterocycles and amide derivatives. The presence of both a reactive aldehyde and a carboxylic acid allows for orthogonal functionalization. The high-yield synthetic route to this building block, as described in Section 3, makes it an economically attractive starting material for parallel synthesis efforts in medicinal chemistry, reducing the cost and time associated with accessing this specific regioisomeric and topologically-defined core [2].

Investigating Structure-Activity Relationships (SAR) in Pyrrole-Containing Bioactives

In programs targeting pathways where pyrrole-based inhibitors are active, this compound is essential for probing the SAR around the benzoic acid tether. Replacing it with a para- or ortho-isomer, or an analog lacking the methylene spacer, would introduce a confounding variable due to the significant differences in molecular topology and electronic conjugation. As demonstrated in the context of GARFTase inhibitors, even minor regioisomeric changes can abolish nanomolar activity [3]. Therefore, procurement of this specific compound is non-negotiable for maintaining the integrity of the SAR study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.